molecular formula C8H5ClN2O2 B065679 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 180569-27-1

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B065679
CAS RN: 180569-27-1
M. Wt: 196.59 g/mol
InChI Key: PLUIBRICHWAFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (6-Cl-BIA) is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of the benzo[d]imidazole family of compounds, which have been studied extensively for their biochemical and physiological effects. 6-Cl-BIA has been used in a variety of scientific studies to study the effects of certain drugs and to explore the mechanisms of action of certain drugs. 6-Cl-BIA has also been used in lab experiments to study the effects of certain drugs on the body.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including structures similar to 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, have been extensively reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promising results in preclinical testing stages. These structures are significant in the search for new antitumor drugs and the synthesis of compounds with varied biological properties, highlighting their potential in cancer research and treatment strategies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antioxidant and Anti-inflammatory Agents

Research has also focused on the development of novel antioxidant and anti-inflammatory agents using benzofused thiazole derivatives. The study highlights the synthesis and evaluation of these derivatives for in vitro antioxidant and anti-inflammatory activities, indicating the potential of this compound derivatives in creating alternative therapeutic agents for treating oxidative stress and inflammation-related disorders (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Spectroscopic and Structural Properties

The synthesis and investigation of the spectroscopic and structural properties of novel substituted compounds, including those related to this compound, have been a subject of research. These studies provide valuable insights into the conformation and reactivity of these compounds, essential for designing drugs with specific pharmacological activities (Issac, R., & Tierney, J., 1996).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives is a well-established area of research, emphasizing the significance of derivatives and related compounds like this compound in medicinal chemistry. These compounds have been associated with a wide range of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities, underscoring their importance in drug discovery and development (Babbar, R., Swikriti, & Arora, S., 2020).

Safety and Hazards

The safety information for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid are not mentioned in the search results, benzimidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They have become an important synthon in the development of new drugs . Therefore, the future research directions may involve exploring its potential applications in pharmaceuticals and other industries.

properties

IUPAC Name

6-chloro-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIBRICHWAFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363699
Record name 6-Chloro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180569-27-1
Record name 6-Chloro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.